molecular formula C7H10O2 B1321004 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid CAS No. 286442-86-2

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Cat. No. B1321004
M. Wt: 126.15 g/mol
InChI Key: IDHHSXMRNXRQSW-UHFFFAOYSA-N
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Description

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a compound that can be related to the broader class of cyclobutane carboxylic acids. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, they do provide insights into the synthesis and properties of similar cyclobutane derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as the 1-aminocyclobutanecarboxylic acids mentioned in the first paper, involves the introduction of substituents at the 3-position of the cyclobutane ring. These compounds were synthesized to evaluate their biological activity, specifically their antagonism at NMDA receptor sites and anticonvulsant activity . The methods used for the synthesis of these derivatives could potentially be adapted for the synthesis of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, although the specifics would depend on the desired stereochemistry and the nature of the substituents.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is crucial in determining their biological activity. The stereochemistry, in particular, plays a significant role, as evidenced by the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids . The presence of different substituents, such as fluorine atoms, can influence the molecular conformation and, consequently, the reactivity and interaction with biological targets. For 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, the molecular structure would likely affect its chemical behavior and potential applications.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is influenced by the strain in the four-membered ring and the nature of the substituents. The papers provided do not detail specific reactions of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid, but the synthesis and reactivity of similar compounds suggest that the presence of a carboxylic acid group would make it amenable to reactions typical of carboxylic acids, such as esterification or amidation. Additionally, the double bond in the methylidene group could undergo reactions such as hydrogenation or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can vary significantly depending on their substituents. For instance, the pKa values of the carboxylic acid and amino groups in the synthesized cyclobutane acids were found to be influenced by the presence of fluorine atoms . This suggests that the physical properties such as acidity, solubility, and boiling point of 1-methyl-3-methylidenecyclobutane-1-carboxylic acid would be affected by its unique structure. The presence of a methylidene group adjacent to the carboxylic acid could also impact the compound's stability and reactivity.

Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • Torquoselectivity in Cyclobutene Electrocyclic Reactions : Methyl 3-formylcyclobutene-3-carboxylate, related to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, was studied for its reactivity in thermolysis, confirming theoretical predictions about electrocyclization (Niwayama & Houk, 1992).
    • Prototropic Isomerization : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate underwent isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives (Razin & Ulin, 2003).
  • Amino Acid Derivatives and Neurotransmission :

    • NMDA Receptor Antagonist Activity : Cyclobutane-1-carboxylic acid derivatives demonstrated potent antagonist activity at NMDA receptor sites in neonatal rat motoneurones, indicating potential significance in neurotransmission studies (Gaoni et al., 1994).
  • Molecular Dynamics and Conformational Studies :

    • Conformational Properties : The conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid were determined using quantum mechanical calculations, contributing to the understanding of the molecule's flexibility and environmental stability (Casanovas et al., 2006).
  • Tumor Imaging and Radiopharmaceuticals :

    • Tumor-Seeking Agent : 1-Aminocyclobutane carboxylic acid was identified as a potential tumor-seeking agent, demonstrating rapid clearance from rat blood and preferential incorporation by several tumor types (Washburn et al., 1979).
  • Stereoselectivity in Chemical Synthesis :

    • Stereospecific Cyclizations : Investigations into base-induced cyclizations of specific carboxylates, including those related to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid, revealed high enantiomeric purity and retention of configuration, highlighting the importance of axial chirality in chemical reactions (Betts et al., 1999).
  • Novel Amino Acid Synthesis :

    • Fluorinated Amino Acids : Synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of ACBC, from acetone illustrates advancements in creating novel amino acids (Mykhailiuk et al., 2010).

Safety And Hazards

The safety information available indicates that this compound is classified under GHS05 and GHS07. The hazard statements associated with this compound are H315, H318, and H335 .

properties

IUPAC Name

1-methyl-3-methylidenecyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHHSXMRNXRQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609093
Record name 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

CAS RN

286442-86-2
Record name 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-methylidenecyclobutane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of KOH (12.0 g, 213 mmol) in water (10 mL) and EtOH (10 mL) was added 1-methyl-3-methylidenecyclobutanecarbonitrile (53.3 mmol, crude) and the resulting solution was heated to reflux for 2.5 hrs. The mixture was cooled to rt and the solvent was removed under vacuum. The residue was diluted with water (30 mL) and washed with EtOAc (30 mL). The aqueous layer was acidified with concentrated HCl to pH˜1 in ice bath, and then extracted with EtOAc (two×30 mL). The combined organics were dried over MgSO4 and concentrated to give the title compound acid as pale brown liquid. 1H NMR (400 MHz, chloroform-d) δ ppm 4.90 (quin, J=2.41 Hz, 2H), 3.16-3.34 (m, 2H), 2.54 (qd, J=2.10, 16.57 Hz, 2H), 1.49 (s, 3H).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
53.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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